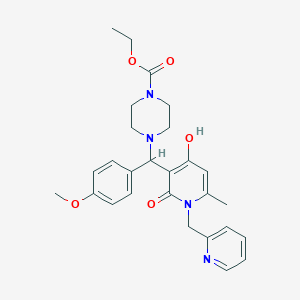
Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C27H32N4O5 and its molecular weight is 492.576. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects supported by recent research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C27H32N4O5
- Molecular Weight : 492.576 g/mol
- Key Functional Groups : Hydroxyl, carbonyl, piperazine, and multiple pyridine derivatives contribute to its reactivity and potential biological activity.
Synthesis
The synthesis of this compound typically involves several key reactions, which can be summarized as follows:
- Formation of the piperazine ring.
- Introduction of the pyridine and methoxyphenyl groups.
- Finalization through carboxylate formation.
These steps ensure high yield and purity, making it suitable for various biological studies .
Pharmacological Properties
Recent studies have highlighted several pharmacological properties of this compound:
- Anticonvulsant Activity : Similar compounds have shown significant anticonvulsant effects, indicating potential therapeutic applications in epilepsy .
- Neuroprotective Effects : Preliminary research suggests that this compound may exhibit neuroprotective properties, potentially beneficial in conditions like neurodegenerative diseases .
- Binding Affinity Studies : Interaction studies reveal that this compound has a notable binding affinity with various biological targets, including serotonin receptors and other neurotransmitter systems .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique advantages in terms of biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-(4-fluorophenyl)(4-hydroxy...) | Contains fluorophenyl group | Anticonvulsant activity |
| SLV313 | Activates serotonin receptors | Antipsychotic effects |
| Perampanel | Noncompetitive AMPA antagonist | Antiepileptic properties |
Ethyl 4-((4-hydroxy-6-methyl...) differs due to its unique combination of piperazine and pyridine derivatives, enhancing its potential for diverse biological activities compared to others that may focus on specific receptor interactions or enzyme inhibition mechanisms .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Neuroprotective Study : A recent study indicated that derivatives of this compound exhibited significant neuroprotective effects against oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative disorders .
- Antidepressant-like Effects : Research has indicated that this compound may possess antidepressant-like properties in animal models, attributed to its interaction with serotonin pathways .
- Analgesic Properties : Some derivatives have been shown to exert analgesic effects superior to traditional analgesics like acetylsalicylic acid in various pain models .
Eigenschaften
IUPAC Name |
ethyl 4-[[4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)pyridin-3-yl]-(4-methoxyphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O5/c1-4-36-27(34)30-15-13-29(14-16-30)25(20-8-10-22(35-3)11-9-20)24-23(32)17-19(2)31(26(24)33)18-21-7-5-6-12-28-21/h5-12,17,25,32H,4,13-16,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENDSNIHVVXALV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)OC)C3=C(C=C(N(C3=O)CC4=CC=CC=N4)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














